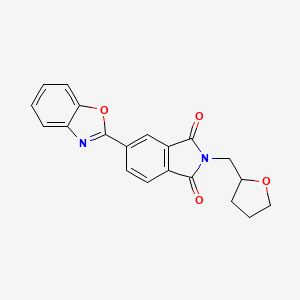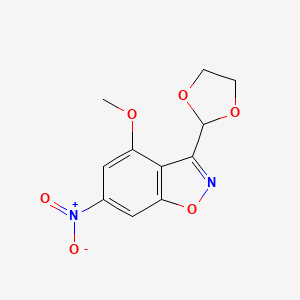![molecular formula C18H12FN3O2S B5917055 (1Z)-1-{[3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-6-METHYL-4-SULFANYLIDENE-1H,3H,4H,5H-FURO[3,4-C]PYRIDIN-3-ONE](/img/structure/B5917055.png)
(1Z)-1-{[3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-6-METHYL-4-SULFANYLIDENE-1H,3H,4H,5H-FURO[3,4-C]PYRIDIN-3-ONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (1Z)-1-{[3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-6-METHYL-4-SULFANYLIDENE-1H,3H,4H,5H-FURO[3,4-C]PYRIDIN-3-ONE is a complex organic molecule that features a combination of pyrazole, fluorophenyl, and furo[3,4-c]pyridinone structures
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-1-{[3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-6-METHYL-4-SULFANYLIDENE-1H,3H,4H,5H-FURO[3,4-C]PYRIDIN-3-ONE typically involves multi-step organic reactions. The starting materials often include 4-fluorophenylhydrazine, acetylacetone, and various sulfur-containing reagents. The reaction conditions may involve:
Condensation reactions: Using acidic or basic catalysts to form the pyrazole ring.
Cyclization reactions: To form the furo[3,4-c]pyridinone core.
Sulfur incorporation: Using thiol or sulfide reagents under controlled temperatures and solvents.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve:
Continuous flow reactors: To ensure consistent reaction conditions.
Automated synthesis: For precise control over reaction parameters.
Purification techniques: Such as recrystallization, chromatography, and distillation.
Analyse Chemischer Reaktionen
Types of Reactions
(1Z)-1-{[3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-6-METHYL-4-SULFANYLIDENE-1H,3H,4H,5H-FURO[3,4-C]PYRIDIN-3-ONE: can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation, nitration, or sulfonation reactions using appropriate reagents.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens (chlorine, bromine), nitric acid, sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
(1Z)-1-{[3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-6-METHYL-4-SULFANYLIDENE-1H,3H,4H,5H-FURO[3,4-C]PYRIDIN-3-ONE: has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.
Biology: Studying its effects on cellular processes and pathways.
Materials Science: Exploring its properties for use in organic electronics or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism by which (1Z)-1-{[3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-6-METHYL-4-SULFANYLIDENE-1H,3H,4H,5H-FURO[3,4-C]PYRIDIN-3-ONE exerts its effects involves interaction with molecular targets such as enzymes or receptors. The compound may:
Bind to active sites: Inhibiting or activating enzyme activity.
Interact with receptors: Modulating signal transduction pathways.
Affect cellular processes: Influencing gene expression, protein
Eigenschaften
IUPAC Name |
(1Z)-1-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene]-6-methyl-4-sulfanylidene-5H-furo[3,4-c]pyridin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12FN3O2S/c1-9-6-13-14(24-18(23)15(13)17(25)21-9)7-11-8-20-22-16(11)10-2-4-12(19)5-3-10/h2-8H,1H3,(H,20,22)(H,21,25)/b14-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IESZTWKTKRGOQO-AUWJEWJLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=S)N1)C(=O)OC2=CC3=C(NN=C3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC\2=C(C(=S)N1)C(=O)O/C2=C\C3=C(NN=C3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(Z)-(1-benzyl-2-methylindol-3-yl)methylideneamino]-5-bromopyridine-3-carboxamide](/img/structure/B5916973.png)
![N'-[(Z)-(1-Benzyl-1H-indol-3-YL)methylidene]-5-bromopyridine-3-carbohydrazide](/img/structure/B5916978.png)
![2-[2-nitro-4-(2,4,4-trimethylpentan-2-yl)phenoxy]-N-[(Z)-pyridin-3-ylmethylideneamino]acetamide](/img/structure/B5916983.png)

![8-[(diethylamino)methyl]-3-(3,4-dimethoxyphenyl)-7-hydroxy-2H-chromen-2-one](/img/structure/B5916994.png)
![1-(3-methyl-2-buten-1-yl)-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one](/img/structure/B5917010.png)
![2-{[3-cyano-6-methyl-4-(thiophen-2-yl)pyridin-2-yl]sulfanyl}-N,N-diethylacetamide](/img/structure/B5917016.png)
![N,N-diethyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B5917021.png)
![9-(4-morpholinylmethyl)-1-phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-ol](/img/structure/B5917028.png)

![METHYL 2-{[3-(1,3-DIOXOLAN-2-YL)-6-NITRO-1,2-BENZISOXAZOL-4-YL]SULFANYL}ACETATE](/img/structure/B5917033.png)

![5-{1-[(Z)-2-(1,3-BENZOTHIAZOL-2-YL)HYDRAZONO]ETHYL}-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE](/img/structure/B5917052.png)
acetate](/img/structure/B5917064.png)
